molecular formula C12H13ClO B3151461 (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde CAS No. 71245-75-5

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde

Cat. No.: B3151461
CAS No.: 71245-75-5
M. Wt: 208.68 g/mol
InChI Key: DKKHUCWXJYVESE-ZRDIBKRKSA-N
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Description

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde (CAS: 71245-75-5) is an α,β-unsaturated aldehyde characterized by a trans-configuration (E) at the double bond. Its molecular structure features a chloro substituent at the β-position, a 2-methyl group on the α-carbon, and a 2,4-dimethylphenyl aromatic ring attached to the β-carbon (Fig. 1). The molecular formula is C₁₂H₁₃ClO, with a molecular weight of 208.68 g/mol . The aldehyde group renders it reactive toward nucleophiles, while the conjugated system (C=C and C=O) may contribute to UV absorption or electrophilic reactivity.

Properties

IUPAC Name

(E)-3-chloro-3-(2,4-dimethylphenyl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-8-4-5-11(9(2)6-8)12(13)10(3)7-14/h4-7H,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKHUCWXJYVESE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=C(C)C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=C(/C)\C=O)/Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with chloroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylic acid.

    Reduction: 3-Chloro-3-(2,4-dimethylphenyl)-2-methylacryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Example Compounds :

  • 2,4-Bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropyloxy)phenyl]-s-triazine .
Property (2E)-3-Chloro-... s-Triazine Derivatives
Core Structure Acrylaldehyde s-Triazine (C₃N₃ ring)
Key Functional Groups Aldehyde, chloro, methyl, aryl Triazine, hydroxy, alkoxy, aryl
Substituent Effects Conjugated system for reactivity/UV activity Triazine ring enables UV stabilization; alkoxy groups enhance solubility
Applications Not reported UV absorbers, stabilizers in polymers

Discussion: s-Triazines incorporate a nitrogen-rich aromatic core, which is structurally distinct from the acrylaldehyde backbone. The shared 2,4-dimethylphenyl groups in both compounds likely contribute to steric bulk and lipophilicity.

Organophosphorus Ligands with Dimethylphenyl Groups

Example Compounds :

  • (S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane .
Property (2E)-3-Chloro-... Organophosphorus Ligands
Core Structure Acrylaldehyde Phosphine ligand (P–C–P backbone)
Key Functional Groups Aldehyde, chloro, methyl, aryl Phosphino, methyl, aryl
Substituent Effects Electrophilic aldehyde; potential for polymerization Bulky aryl groups create chiral environments for catalysis
Applications Not reported Asymmetric catalysis, ligand design

Discussion: Organophosphorus ligands utilize dimethylphenyl groups to induce steric hindrance and electronic effects critical for enantioselective catalysis. The target compound lacks phosphorus and catalytic functionality, but its chloro and aldehyde groups could theoretically participate in coordination chemistry, albeit unreported .

Biological Activity

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde is a compound of interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound based on diverse research findings.

  • Molecular Formula : C12H13ClO
  • Molecular Weight : 208.69 g/mol
  • SMILES Notation : C/C(/C=O)=C(/c1c(C)cc(C)cc1)\Cl
  • InChI Key : MDL Number (MFCD)

Synthesis

The synthesis of (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde involves various organic reactions, typically starting from commercially available precursors. The process generally includes chlorination and subsequent reactions to introduce the methylacrylaldehyde functional group. Detailed synthetic routes can vary, but they often involve multi-step procedures to ensure purity and yield.

Antitumor Activity

Research indicates that (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde exhibits significant antitumor properties. In a study evaluating its effects on cancer cell lines, the compound demonstrated cytotoxicity against various types of cancer cells, including breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.6Apoptosis induction
K56212.4Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown potential anti-inflammatory effects in vitro. Studies have reported a reduction in pro-inflammatory cytokines when exposed to (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • A clinical trial assessed the efficacy of (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment regimen over three months.
  • Case Study 2: Inflammatory Response
    • In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde
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(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde

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